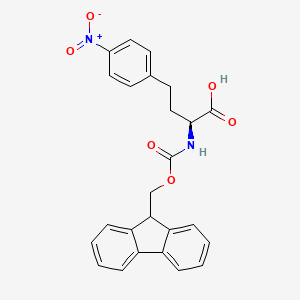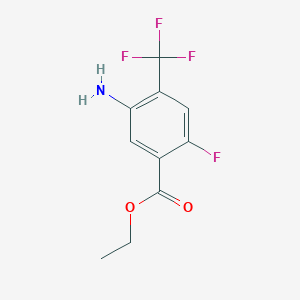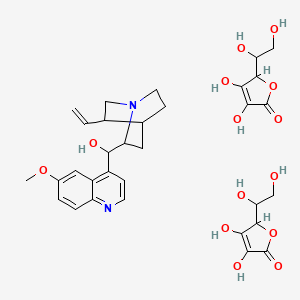
Quinine diascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinine diascorbate is a compound formed by the combination of quinine and ascorbic acid (vitamin C). Quinine is an alkaloid derived from the bark of the cinchona tree, historically used to treat malaria. Ascorbic acid is a vital nutrient known for its antioxidant properties. The combination of these two compounds results in this compound, which is explored for its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinine diascorbate involves the reaction of quinine with ascorbic acid under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the diascorbate salt. The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where quinine and ascorbic acid are mixed in precise stoichiometric ratios. The reaction is monitored for pH, temperature, and reaction time to ensure high yield and purity of the final product. After the reaction, the product is purified using crystallization or filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions: Quinine diascorbate undergoes various chemical reactions, including:
Oxidation: The ascorbic acid component can undergo oxidation to dehydroascorbic acid.
Reduction: Quinine can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The quinoline ring in quinine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize ascorbic acid.
Reduction: Sodium borohydride or other mild reducing agents can reduce quinine.
Substitution: Electrophilic reagents such as halogens or nitro groups can react with the quinoline ring.
Major Products Formed:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced quinine derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinine diascorbate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its antimalarial properties and potential use in treating other parasitic infections.
Industry: Utilized in the formulation of health supplements and as a preservative in certain products.
Mecanismo De Acción
Quinine diascorbate can be compared with other quinine derivatives and ascorbate compounds:
Quinine Sulfate: Another quinine derivative used to treat malaria, but without the antioxidant benefits of ascorbic acid.
Ascorbic Acid: Pure vitamin C, widely used for its antioxidant properties but lacking the antimalarial effects of quinine.
Chloroquine: A synthetic antimalarial drug similar to quinine but with different side effect profiles and resistance patterns.
Uniqueness: this compound is unique due to its dual functionality, combining the antimalarial properties of quinine with the antioxidant benefits of ascorbic acid, potentially offering a synergistic therapeutic effect.
Comparación Con Compuestos Similares
- Quinine sulfate
- Chloroquine
- Primaquine
- Ascorbic acid
- Dehydroascorbic acid
Propiedades
Número CAS |
146-40-7 |
|---|---|
Fórmula molecular |
C32H40N2O14 |
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.2C6H8O6/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*7-1-2(8)5-3(9)4(10)6(11)12-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2,5,7-10H,1H2 |
Clave InChI |
CJHQUYQRCLIWSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
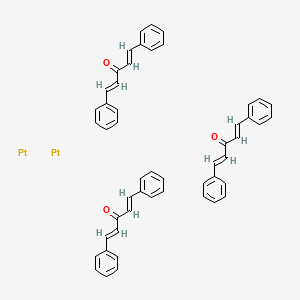
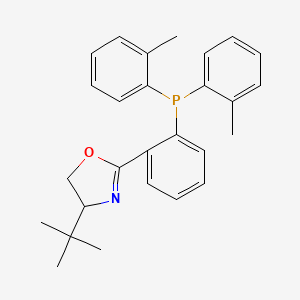


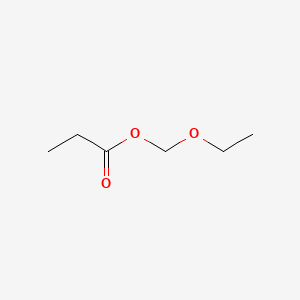
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)
